Diisooctyl phenyl phosphite

Description

Properties

IUPAC Name |

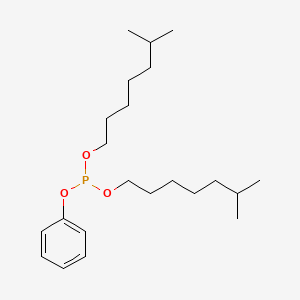

bis(6-methylheptyl) phenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39O3P/c1-20(2)14-8-6-12-18-23-26(25-22-16-10-5-11-17-22)24-19-13-7-9-15-21(3)4/h5,10-11,16-17,20-21H,6-9,12-15,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKQLHLOONCFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOP(OCCCCCC(C)C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26544-22-9 | |

| Record name | Phosphorous acid, diisooctyl phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, diisooctyl phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl phenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisooctyl phenyl phosphite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT93TS2WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diisooctyl Phenyl Phosphite from Triphenyl Phosphite

Abstract

This technical guide provides a comprehensive overview of the synthesis of Diisooctyl Phenyl Phosphite (DOPP), a commercially significant mixed phosphite ester utilized as a secondary antioxidant and stabilizer in various polymeric systems. The primary synthesis route detailed herein is the base-catalyzed transesterification of triphenyl phosphite with isooctyl alcohol. This document offers an in-depth exploration of the underlying reaction mechanism, a detailed, step-by-step experimental protocol for laboratory-scale synthesis, strategies for purification, and methods for analytical characterization. Furthermore, it addresses potential side reactions and discusses the causality behind key experimental choices, aiming to provide researchers, scientists, and professionals in drug development and material science with a robust and validated procedural framework.

Introduction and Background

Diisooctyl phenyl phosphite (DOPP) is an organophosphorus compound valued for its role as a process stabilizer and secondary antioxidant, particularly in polyvinyl chloride (PVC) and other synthetic resins. Its function is to protect polymers from thermal degradation during high-temperature processing and to enhance long-term stability by decomposing hydroperoxides, thus preventing discoloration and maintaining the material's mechanical properties.

The most economically viable and widely practiced industrial method for the synthesis of DOPP is the transesterification of triphenyl phosphite (TPP) with isooctyl alcohol (typically 2-ethylhexanol).[1] This reaction is advantageous as it utilizes readily available starting materials. The process involves the substitution of two phenoxy groups from the triphenyl phosphite with isooctoxy groups, driven to completion by the removal of the phenol byproduct.

This guide will focus on a laboratory-scale adaptation of this industrial process, emphasizing the chemical principles and practical considerations necessary for a successful synthesis.

Reaction Mechanism and Catalysis

The synthesis of diisooctyl phenyl phosphite from triphenyl phosphite is a classic example of a base-catalyzed transesterification reaction. Phosphite esters readily undergo alcohol exchange when heated with another alcohol, a process that can be significantly accelerated by a catalyst.[2]

The Role of the Base Catalyst

The reaction can proceed without a catalyst, but the rate is significantly slower.[3] To achieve a practical reaction rate, a strong base is typically employed. Common catalysts include alkali metal alcoholates (alkoxides) or phenolates.[1][2]

A frequently used catalyst is sodium methoxide. However, it is understood that sodium methoxide reacts with the phenol present in the reaction mixture (or the phenol produced during the reaction) to form sodium phenate, which is the true catalytic species. A potential drawback of using sodium methoxide is the formation of methanol as a byproduct, which can then react with triphenyl phosphite to form undesired mixed phosphites or with phenol to produce anisole, complicating the purification process.

Therefore, the direct use of sodium phenate is a more efficient approach, as it circumvents the formation of these byproducts. An alternative and highly effective method is the in situ formation of the corresponding alkoxide by adding a small amount of metallic sodium directly to the isooctyl alcohol before the addition of triphenyl phosphite.[1]

Mechanistic Steps

The base-catalyzed transesterification mechanism proceeds as follows:

-

Catalyst Activation: The base (e.g., sodium isooctoxide, formed in situ from sodium and isooctyl alcohol) is present in the reaction mixture.

-

Nucleophilic Attack: The isooctoxide anion, a potent nucleophile, attacks the electrophilic phosphorus center of the triphenyl phosphite. This forms a pentacoordinate phosphorus intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a phenoxide ion, which is a good leaving group.

-

Proton Transfer: The liberated phenoxide anion is protonated by the isooctyl alcohol, regenerating the isooctoxide catalyst and forming the phenol byproduct.

This process is repeated for the second substitution to yield diisooctyl phenyl phosphite. The overall reaction is an equilibrium process. To drive the reaction towards the desired product, the phenol byproduct is continuously removed by distillation under reduced pressure.

Caption: Base-catalyzed transesterification of triphenyl phosphite.

Experimental Protocol

This protocol is adapted from established principles for the transesterification of triaryl phosphites.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment

| Material/Equipment | Specifications |

| Triphenyl phosphite (TPP) | Reagent grade, ≥97% |

| Isooctyl alcohol (2-EH) | Reagent grade, ≥99% |

| Sodium metal | Stored under mineral oil |

| Round-bottom flask | Three-neck, appropriate volume (e.g., 500 mL) |

| Magnetic stirrer & stir bar | |

| Heating mantle | With temperature control |

| Distillation apparatus | Short path distillation head, condenser, receiving flask |

| Vacuum pump | Capable of reaching <20 mmHg |

| Thermometer/Temperature probe | |

| Nitrogen/Argon line | For inert atmosphere |

Step-by-Step Procedure

Caption: Workflow for the synthesis of Diisooctyl Phenyl Phosphite.

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a short path distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the phosphite esters. The entire system should be under a slow stream of an inert gas like nitrogen or argon.

-

Catalyst Preparation (in situ):

-

To the reaction flask, add Isooctyl Alcohol (2.2 molar equivalents relative to triphenyl phosphite). For instance, for 1 mole of TPP (310.28 g), use 2.2 moles of isooctyl alcohol (286.5 g, ~340 mL).

-

Carefully add small, freshly cut pieces of sodium metal (approximately 0.02 molar equivalents, e.g., 0.46 g for a 1-mole scale reaction) to the stirred alcohol.

-

Caution: The reaction of sodium with alcohol is exothermic and produces flammable hydrogen gas. Add the sodium in small portions to control the reaction rate.

-

Continue stirring until all the sodium has dissolved completely, indicating the formation of sodium isooctoxide.

-

-

Transesterification Reaction:

-

Once the catalyst is fully formed, slowly add Triphenyl Phosphite (1 molar equivalent, e.g., 310.28 g) to the reaction flask.

-

Begin heating the mixture with stirring. A typical reaction temperature is in the range of 120-150°C .

-

Once the reaction temperature is reached, gradually apply a vacuum (e.g., 10-20 mmHg ). Phenol will begin to distill over.

-

Continue the reaction, collecting the phenol distillate, until no more phenol is being removed. This indicates that the reaction is approaching completion. The total reaction time can vary but is typically several hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, release the vacuum with inert gas and allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by vacuum distillation to remove any unreacted starting materials and the catalyst residue. The high boiling point of diisooctyl phenyl phosphite necessitates a good vacuum for distillation.

-

Alternatively, for catalyst removal without distillation of the main product, the cooled reaction mixture can be neutralized with a weak acid (e.g., a small amount of acetic acid), followed by washing with water. However, this introduces water which can cause hydrolysis, so subsequent thorough drying is essential. The primary industrial purification method is distillation.

-

Data Presentation and Characterization

The successful synthesis of diisooctyl phenyl phosphite should be confirmed through various analytical techniques.

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Theoretical Yield | Based on triphenyl phosphite as the limiting reagent. |

| Actual Yield | Typically >90% based on industrial patent data.[1] |

| Appearance | Colorless to pale yellow, clear liquid. |

| Odor | Slight, characteristic alcohol-like odor. |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Spectroscopic Characterization

-

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing the product and monitoring reaction progress. The expected chemical shift for a triorganophosphite like diisooctyl phenyl phosphite is in the range of +125 to +145 ppm (relative to 85% H₃PO₄). The starting material, triphenyl phosphite, will have a signal in a similar region, so monitoring the appearance of new signals corresponding to the mono- and di-substituted products is key.

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the incorporation of the isooctyl groups and the reduction or disappearance of the signals corresponding to the phenyl protons of the phenoxy groups. The ratio of the integration of the isooctyl protons to the remaining phenyl protons can be used to estimate the degree of substitution.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic P-O-C (aryl and alkyl) stretching bands. A key indicator of a successful reaction is the reduction in the intensity of the bands associated with the P-O-Ar bonds of triphenyl phosphite and the appearance of strong bands corresponding to P-O-Alkyl bonds.

Conclusion

The synthesis of diisooctyl phenyl phosphite via the base-catalyzed transesterification of triphenyl phosphite is a robust and efficient method. The key to a high yield of the desired product is the careful exclusion of water to prevent hydrolysis and the continuous removal of the phenol byproduct to drive the equilibrium towards product formation. The use of an in situ generated sodium alkoxide catalyst is a practical and effective strategy for laboratory-scale synthesis. Proper analytical characterization, particularly with ³¹P NMR, is essential to confirm the identity and purity of the final product. This guide provides a foundational protocol that can be optimized by researchers to suit their specific laboratory conditions and scale.

References

- Adams, H. E., & Koller, C. R. (1962). U.S. Patent No. 3,056,823. Washington, DC: U.S.

-

Ataman Kimya. Triphenyl Phosphite. [Link]

- Finley, J. H., & Stevenson, D. R. (2000). U.S. Patent No. 6,075,158A. Washington, DC: U.S.

- Guttag, A. (1993). European Patent No. EP0553984B1.

-

Hoffmann, F. W., Ess, R. J., & Usinger, R. P. (1956). The Transesterification of Trialkyl Phosphites with Aliphatic Alcohols. Journal of the American Chemical Society, 78(22), 5817-5821. [Link]

-

Mane, R. B., et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Catalysis in Green Chemistry and Engineering, 2(2), 99-106. [Link]

- Milobendzki, T., & Szulgin, A. (1917). Chemik Polski, 15, 66.

-

Nagy, G., et al. (2020). Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. Molecules, 25(23), 5586. [Link]

- Shvedov, V. I., et al. (2018). Russian Patent No. RU2669934C1.

- Stec, W. J., & Lopusinski, A. (1975). The Transesterification of Trialkyl Phosphites with Aliphatic Alcohols. Tetrahedron, 31(15), 1587-1590.

-

Wang, Y., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development, 24(5), 756-761. [Link]

-

Zefirov, N. S., & Chapyshev, S. V. (2015). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Catalysts, 5(4), 1836-1856. [Link]

-

Wikipedia contributors. (2023). Phosphite ester. Wikipedia. [Link]

Sources

Chemical structure and properties of Diisooctyl phenyl phosphite

An In-Depth Technical Guide to Diisooctyl Phenyl Phosphite: Structure, Properties, and Applications

Introduction

Diisooctyl phenyl phosphite (DOPP) is an organophosphorus compound that serves a critical role as a secondary antioxidant and processing stabilizer in a wide array of polymeric materials.[1] Chemically, it is an ester of phosphorous acid, characterized by one phenyl and two isooctyl groups attached to the phosphorus atom. While its primary applications are concentrated in the plastics and polymer industries, the principles of material stabilization and purity it represents are of significant relevance to any field where polymer integrity is paramount, including the manufacturing of medical devices and pharmaceutical packaging. This guide offers a comprehensive technical overview of DOPP, from its fundamental chemical structure and properties to its mechanism of action, synthesis, and analytical characterization, designed for researchers, scientists, and professionals in materials science and drug development.

Chapter 1: Physicochemical Identity and Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. DOPP is a clear, colorless to pale yellow liquid with a faint, alcohol-like odor, a physical characteristic that allows for its seamless integration into various polymer processing systems.[1][2]

Chemical Structure and Identification

The structure of DOPP, with its central phosphorus (III) atom, aromatic phenyl ring, and flexible isooctyl chains, dictates its chemical behavior and efficacy as a stabilizer.

Table 1: Chemical Identifiers for Diisooctyl Phenyl Phosphite

| Identifier | Value | Source(s) |

| CAS Number | 26544-22-9 | [3] |

| Molecular Formula | C₂₂H₃₉O₃P | [3] |

| Molecular Weight | 382.52 g/mol | [3] |

| IUPAC Name | Phenyl bis(6-methylheptyl) phosphite | [4] |

| Synonyms | Phosphorous acid, diisooctyl phenyl ester | [3] |

Physical and Chemical Properties

The physical properties of DOPP, such as its high boiling point and low volatility, are crucial for its performance during high-temperature polymer processing. Its solubility profile ensures excellent compatibility with a range of polymer matrices.[1]

Table 2: Key Physical and Chemical Properties of Diisooctyl Phenyl Phosphite

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow transparent liquid | [1][2] |

| Boiling Point | 415.1 °C at 760 mmHg | [3] |

| Density | 0.940 - 0.964 g/cm³ at 25 °C | [5] |

| Refractive Index | 1.475 - 1.483 at 25 °C | [5] |

| Solubility | Insoluble in water; soluble in most organic solvents | [1][5] |

| Stability | High resistance to hydrolysis and oxidation | [1] |

Chapter 2: Mechanism of Action as a Polymer Stabilizer

Polymers like Polyvinyl Chloride (PVC) are inherently susceptible to degradation when exposed to heat and oxygen during processing and service life. This degradation is a free-radical chain reaction that leads to discoloration, embrittlement, and the loss of mechanical properties.[1] DOPP functions as a highly effective secondary antioxidant to interrupt this destructive cycle.

The Polymer Degradation Cascade

The thermo-oxidative degradation of polymers proceeds via a well-understood radical mechanism involving initiation, propagation, and termination steps. The propagation phase, where hydroperoxides (ROOH) decompose into highly reactive radicals, is a critical point of autocatalytic acceleration.

The Role of Diisooctyl Phenyl Phosphite

Unlike primary antioxidants (e.g., hindered phenols) that trap free radicals, secondary antioxidants like DOPP function by decomposing hydroperoxides into non-radical, stable products. The trivalent phosphorus (P(III)) atom in DOPP is readily oxidized to a more stable pentavalent state (P(V)), in the process reducing the harmful hydroperoxide to a harmless alcohol.[6][7] This sacrificial mechanism is crucial for preventing the autocatalytic propagation of polymer degradation.[1]

In PVC applications, DOPP also acts as a chelating agent, deactivating metal ions (e.g., from catalysts or primary metal soap stabilizers) that can otherwise accelerate degradation.[5][6]

Chapter 3: Synthesis and Manufacturing

The industrial synthesis of DOPP is typically achieved through one of two primary routes: the transesterification of triphenyl phosphite with isooctyl alcohol or the direct reaction of the constituent alcohols with a phosphorus source like phosphorus trichloride (PCl₃).

Synthetic Pathway via Transesterification

This common method involves reacting triphenyl phosphite with isooctanol. The reaction is driven to completion by removing the phenol byproduct, often under reduced pressure.[5]

Example Laboratory Synthesis Protocol

This protocol describes a representative synthesis of a phosphite ester based on the reaction of phosphorus trichloride with alcohols and phenols.[8][9]

Objective: To synthesize Diisooctyl Phenyl Phosphite (DOPP).

Materials:

-

Phosphorus trichloride (PCl₃)

-

Phenol

-

Isooctyl alcohol

-

Triethylamine (or other suitable acid scavenger)

-

Anhydrous dichloromethane (DCM) or toluene (reaction solvent)

-

Nitrogen (N₂) gas supply

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser with a nitrogen inlet.

-

Heating mantle with temperature control.

-

Separatory funnel.

-

Rotary evaporator.

Procedure:

-

Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent hydrolysis of PCl₃.

-

Reagent Preparation: In the reaction flask, dissolve phenol (1 molar equivalent) and isooctyl alcohol (2 molar equivalents) in anhydrous DCM. Add triethylamine (3 molar equivalents) as an acid scavenger. Cool the mixture to 0 °C in an ice bath.

-

Reaction: Slowly add phosphorus trichloride (1 molar equivalent), dissolved in a small amount of anhydrous DCM, to the stirred alcohol/phenol solution via the dropping funnel over 1-2 hours. Maintain the temperature at 0 °C.

-

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate. Wash the filtrate sequentially with cold water, saturated sodium bicarbonate solution, and brine in a separatory funnel.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure Diisooctyl Phenyl Phosphite.

Chapter 4: Analytical Characterization

Confirming the identity, purity, and structure of DOPP is essential for quality control and research. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most direct technique for analyzing phosphites. DOPP is expected to show a single, sharp resonance in the characteristic region for trivalent phosphite esters, typically between δ +120 and +140 ppm. Impurities such as the corresponding phosphate would appear significantly upfield (closer to 0 ppm).[10][11][12]

-

¹H NMR: The spectrum will confirm the presence of both aromatic and aliphatic moieties. Aromatic protons of the phenyl group are expected in the δ 7.0–7.4 ppm region. The various protons of the two isooctyl groups (CH, CH₂, CH₃) will appear upfield, between δ 0.8–4.0 ppm, with characteristic splitting patterns and integrations.

-

¹³C NMR: This provides detailed information on the carbon framework. Aromatic carbons will resonate between δ 120–150 ppm, while the aliphatic carbons of the isooctyl chains will appear between δ 10–70 ppm.[13]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm functional groups. Expected peaks include:

-

Mass Spectrometry (MS): Electron ionization MS would likely show a molecular ion peak (M⁺) at m/z = 382. Key fragmentation pathways would involve the loss of the alkyl chains. Plausible fragments include:

Chapter 5: Industrial Applications and Performance

DOPP's unique combination of properties makes it an invaluable additive in the polymer industry.

Primary Application: PVC Stabilization

DOPP is a cornerstone of many PVC stabilization packages. It is particularly effective in rigid and flexible PVC compounds used in construction, packaging, and consumer goods.[1][5][6]

Table 3: Performance Benefits of DOPP in PVC Formulations

| Performance Metric | Benefit Provided by DOPP | Rationale | Source(s) |

| Thermal Stability | Excellent | Decomposes hydroperoxides formed during high-temperature processing, preventing chain scission. | [1][7] |

| Color Retention | High | Prevents oxidative discoloration (yellowing/browning) by inhibiting radical formation. | [2][6] |

| Product Clarity | Maintained/Improved | High compatibility and low volatility prevent haze or blooming in transparent PVC products. | [1][2] |

| Processing | Improved | Acts as a processing aid, enhancing melt flow and appearance of the final product. | [7] |

| Long-Term Durability | Increased | Protects the polymer from degradation due to heat, oxygen, and light over its service life. | [5][7] |

Applications in Other Resins

Beyond PVC, DOPP and similar phosphites are used as stabilizers and antioxidants in a variety of other synthetic resins, including:

-

Acrylonitrile Butadiene Styrene (ABS)[7]

-

Polycarbonates (PC)[18]

-

Polyurethanes (PU)[18]

-

Polyesters and PET fibers[18]

Relevance to the Pharmaceutical and Medical Device Industries

While not a direct pharmaceutical ingredient, the function of DOPP is highly relevant to drug development professionals. Many medical devices, such as IV bags, tubing, and catheters, as well as pharmaceutical packaging like blister packs, are made from polymers (often PVC). The stability of these polymers is critical to ensure patient safety and product efficacy.[19] The use of a high-purity, hydrolytically stable stabilizer like DOPP can prevent polymer degradation, thereby minimizing the risk of leachables and extractables that could contaminate the drug product or interact with biological systems. Its role in maintaining the physical and chemical integrity of the polymer directly translates to the safety and reliability of the final medical product.

Chapter 6: Safety, Handling, and Toxicology

Proper handling of DOPP is essential. It may be harmful if ingested, inhaled, or absorbed through the skin.[3] Structurally related phosphites have shown potential for skin sensitization.[19]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from heat sources and oxidizing agents, in a tightly sealed container.[18]

-

Toxicology: Based on data for analogous compounds, the acute oral and inhalation toxicity is low. It is not considered to be genotoxic.[18] However, as with any chemical, unnecessary exposure should be avoided.

Conclusion

Diisooctyl phenyl phosphite is a highly effective and versatile secondary antioxidant and stabilizer. Its mechanism of action, centered on the reductive decomposition of hydroperoxides, provides essential protection to polymers during high-temperature processing and throughout their service life. Through a comprehensive understanding of its chemical structure, properties, synthesis, and analytical profile, researchers and scientists can leverage its capabilities to enhance the performance and longevity of a wide range of materials. For professionals in the pharmaceutical and medical device fields, the principles of polymer stabilization embodied by DOPP are fundamental to ensuring the safety, quality, and integrity of polymer-based healthcare products.

References

-

The Role of Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC Formulations. (2025). Adishank Chemicals. [Link]

-

Isooctyl diphenyl phosphite. PubChem. [Link]

-

The Role of Phenyl Diisodecyl Phosphite in Enhancing PVC Stability. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

High-Purity Diisooctyl Phenyl Phosphite Manufacturer: Stabilizer & Antioxidant for PVC and Resins. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Phenyl Diisooctyl Phosphite (PDOP). Changsheng Material. [Link]

-

1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants. ResearchGate. [Link]

-

dioctyl phenyl phosphate. NIST WebBook. [Link]

-

Diisooctyl phenyl phosphite. Zhang Jia Gang YaRui Chemical Co., Ltd.[Link]

-

MS spectrum and the fragmentation pattern of diisooctyl phthalate. ResearchGate. [Link]

-

Diisodecyl phenyl phosphite | CAS: 25550-98-5 | Rostabil DDPP. Vesta Chemicals. [Link]

-

IS NIR Spectra. IS NIR Spectra. [Link]

-

Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. MDPI. [Link]

-

MS spectrum and the fragmentation pattern of diisooctyl phthalate. ResearchGate. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

Preparation method of dioctyl sodium sulfosuccinate. Patsnap. [Link]

-

Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. PMC. [Link]

-

Characterizing SPHOS by 1H, 13C and 31P NMR. Magritek. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

- Process for the manufacture of dialkylphosphites.

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. [Link]

-

Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Royal Society of Chemistry. [Link]

- Preparation method of diphenyl phosphite.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

- Preparation method of dioctyl sodium sulfosuccinate.

- Preparation method of phosphite ester.

-

Mass Spectrometry: Fragmentation. University of Calgary. [Link]

Sources

- 1. Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC [adishank.com]

- 2. changshengmaterial.com [changshengmaterial.com]

- 3. diisooctyl phenyl phosphite | 26544-22-9 [chemicalbook.com]

- 4. Isooctyl diphenyl phosphite | C20H27O3P | CID 14440923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diisooctyl phenyl phosphite--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. CN108358964B - Preparation method of diphenyl phosphite - Google Patents [patents.google.com]

- 9. CN101684130B - Preparation method of phosphite ester - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. - Magritek [magritek.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. dioctyl phenyl phosphate [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Diisodecyl phenyl phosphite | CAS: 25550-98-5 | Rostabil DDPP [vestachem.com]

- 19. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Phenyl diisooctyl Phosphite Isomers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for isomers of Phenyl diisooctyl Phosphite, a compound of interest to researchers and professionals in drug development and materials science. A critical ambiguity in the common name "Phenyl diisooctyl phosphite" is addressed, which can refer to either Isooctyl diphenyl phosphite or Diisooctyl phenyl phosphite. This guide elucidates the structural and spectroscopic distinctions between these two isomers through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established theoretical principles with field-proven insights, this document serves as a vital resource for the accurate identification, characterization, and quality control of these commercially significant organophosphorus compounds.

Introduction: Resolving the Nomenclature Ambiguity

The term "Phenyl diisooctyl phosphite" is ambiguous and is used interchangeably in commercial and research contexts to refer to two distinct chemical entities: Isooctyl diphenyl phosphite and Diisooctyl phenyl phosphite. This lack of precise nomenclature can lead to significant errors in research, development, and manufacturing. This guide provides a comprehensive spectroscopic characterization of both isomers to enable their unambiguous identification.

Isooctyl diphenyl phosphite (CAS 26401-27-4) possesses one isooctyl group and two phenyl groups attached to the phosphite core. In contrast, Diisooctyl phenyl phosphite (CAS 26544-22-9) features two isooctyl groups and one phenyl group. These structural differences result in distinct spectroscopic signatures, which are detailed in this guide.

Caption: Nomenclature ambiguity of Phenyl diisooctyl phosphite.

Spectroscopic Principles for Organophosphorus Compounds

The characterization of phosphite esters relies on a suite of spectroscopic techniques. Understanding the principles behind each is crucial for accurate data interpretation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organophosphorus compounds.

-

¹H and ¹³C NMR provide information about the proton and carbon environments within the molecule, respectively. The chemical shifts and coupling constants of the alkyl and aryl groups are diagnostic.

-

³¹P NMR is particularly informative as the phosphorus-31 nucleus is 100% abundant and has a spin of ½, resulting in sharp signals over a wide chemical shift range.[1] The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, providing direct insight into the oxidation state and bonding of the phosphorus atom.[2]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. For phosphite esters, characteristic absorption bands correspond to P-O-C and P-O-Ar linkages, as well as vibrations of the alkyl and aromatic moieties.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation of organophosphorus compounds can be complex, often involving rearrangements.[3] Analysis of the fragment ions helps to confirm the molecular structure.

Isooctyl diphenyl phosphite: Spectroscopic Profile

Molecular Formula: C₂₀H₂₇O₃P Molecular Weight: 346.41 g/mol Structure:

Caption: Molecular structure of Isooctyl diphenyl phosphite.

NMR Spectroscopy Data

¹H NMR: The proton NMR spectrum of Isooctyl diphenyl phosphite is characterized by signals from the aromatic protons of the two phenyl groups and the aliphatic protons of the isooctyl chain.[4]

-

Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet corresponding to the 10 protons of the two phenyl rings.

-

Isooctyl Group:

-

-O-CH₂- (δ ~3.9-4.1 ppm): A triplet corresponding to the methylene group attached to the phosphite oxygen.

-

-CH- and -CH₂- (δ ~1.2-1.8 ppm): A series of multiplets for the remaining methylene and methine protons of the isooctyl chain.

-

-CH₃ (δ ~0.9 ppm): A doublet for the six protons of the two terminal methyl groups of the isooctyl chain, and a doublet for the methyl group on the chiral center if the isooctyl group is branched.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation.[4]

-

Aromatic Region (δ ~120-155 ppm): Multiple signals corresponding to the carbons of the phenyl rings. The carbon attached to the oxygen will be the most downfield.

-

Isooctyl Group:

-

-O-CH₂- (δ ~65-70 ppm): The carbon of the methylene group attached to the phosphite oxygen.

-

Aliphatic Carbons (δ ~20-40 ppm): Signals for the other carbons of the isooctyl chain.

-

-CH₃ (δ ~14 and ~22 ppm): Signals for the terminal methyl carbons.

-

³¹P NMR: The ³¹P NMR spectrum is expected to show a single resonance. For phosphite esters, the chemical shift is typically in the range of δ 120-140 ppm relative to 85% H₃PO₄.[5]

IR Spectroscopy Data

The FT-IR spectrum of Isooctyl diphenyl phosphite will exhibit characteristic absorption bands.[4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2960-2870 | Aliphatic C-H stretch |

| ~1590, 1490 | Aromatic C=C stretch |

| ~1200 | P-O-Ar stretch |

| ~1020 | P-O-C stretch |

| ~950 | P-O stretch |

| ~750, 690 | Aromatic C-H out-of-plane bend |

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of Isooctyl diphenyl phosphite would be expected to show a molecular ion peak (M⁺) at m/z 346. The fragmentation pattern would likely involve the loss of the isooctyl group, phenyl groups, and smaller fragments.

Expected Fragmentation Pathway:

Caption: Plausible mass fragmentation of Isooctyl diphenyl phosphite.

Diisooctyl phenyl phosphite: Spectroscopic Profile

Molecular Formula: C₂₂H₃₉O₃P Molecular Weight: 382.52 g/mol Structure:

Caption: Molecular structure of Diisooctyl phenyl phosphite.

Predicted NMR Spectroscopy Data

¹H NMR (Predicted):

-

Aromatic Region (δ 7.0-7.4 ppm): A multiplet corresponding to the 5 protons of the single phenyl ring.

-

Isooctyl Groups:

-

-O-CH₂- (δ ~3.8-4.0 ppm): A triplet corresponding to the four protons of the two methylene groups attached to the phosphite oxygen.

-

-CH- and -CH₂- (δ ~1.2-1.8 ppm): A series of multiplets for the remaining protons of the two isooctyl chains.

-

-CH₃ (δ ~0.9 ppm): Overlapping doublets for the terminal methyl groups.

-

¹³C NMR (Predicted):

-

Aromatic Region (δ ~120-155 ppm): Signals for the carbons of the phenyl ring.

-

Isooctyl Groups:

-

-O-CH₂- (δ ~65-70 ppm): The carbons of the methylene groups attached to the phosphite oxygen.

-

Aliphatic Carbons (δ ~20-40 ppm): Signals for the other carbons of the isooctyl chains.

-

-CH₃ (δ ~14 and ~22 ppm): Signals for the terminal methyl carbons.

-

³¹P NMR (Predicted): A single resonance is expected, likely in the range of δ 125-145 ppm .

Predicted IR Spectroscopy Data

The predicted IR spectrum of Diisooctyl phenyl phosphite would show similar characteristic bands to its isomer, with variations in relative intensities reflecting the different ratio of aromatic to aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch (less intense) |

| ~2960-2870 | Aliphatic C-H stretch (more intense) |

| ~1590, 1490 | Aromatic C=C stretch |

| ~1200 | P-O-Ar stretch |

| ~1020 | P-O-C stretch |

| ~950 | P-O stretch |

| ~750, 690 | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrometry Data

The EI mass spectrum of Diisooctyl phenyl phosphite should show a molecular ion peak (M⁺) at m/z 382. The fragmentation would likely involve the loss of one or both isooctyl groups and the phenyl group.

Predicted Fragmentation Pathway:

Caption: Plausible mass fragmentation of Diisooctyl phenyl phosphite.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for phosphite esters.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire the spectrum with proton decoupling. Use 85% H₃PO₄ as an external reference.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-500).

Conclusion

The accurate characterization of "Phenyl diisooctyl phosphite" necessitates a clear distinction between its two common isomers: Isooctyl diphenyl phosphite and Diisooctyl phenyl phosphite. This guide has provided a detailed spectroscopic roadmap for this purpose. The distinct NMR, IR, and MS profiles presented herein serve as a robust analytical framework for researchers, scientists, and drug development professionals to confidently identify and differentiate these compounds, ensuring the integrity and reproducibility of their work.

References

-

Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Isooctyl diphenyl phosphite. National Center for Biotechnology Information. Retrieved from [Link]

- (Placeholder for a general spectroscopy textbook, e.g., Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.)

- (Placeholder for a general organic chemistry textbook, e.g., Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.)

- (Placeholder for a specific journal article on organophosphorus chemistry, if available.)

- (Placeholder for a specific journal article on mass spectrometry of organic compounds, if available.)

- Damico, J. N. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of the Association of Official Analytical Chemists, 49(5), 1027–1045.

- (Placeholder for a specific journal article on IR spectroscopy of organic compounds, if available.)

-

31-P NMR SPECTROSCOPY. (2015, May 27). SlideShare. Retrieved from [Link]

- (Placeholder for a specific journal article on NMR spectroscopy of organic compounds, if available.)

- (Placeholder for a specific journal article on the synthesis of phosphite esters, if available.)

- (Placeholder for a specific journal article on the applications of phosphite esters, if available.)

- (Placeholder for a specific journal article on the safety of organophosphorus compounds, if available.)

- (Placeholder for a specific journal article on advanced NMR techniques, if available.)

- (Placeholder for a specific journal article on computational chemistry for spectral prediction, if available.)

- ³¹P-NMR Evaluation of Organophosphorus Pesticides Degradation Through Metal Ion Promoted Hydrolysis. (2012). Environmental Monitoring and Assessment, 184(12), 7383–7393.

- (Placeholder for a specific journal article on industrial applications of these compounds, if available.)

- (Placeholder for a specific journal article on the environmental f

-

Infrared spectroscopy of different phosphates structures. (n.d.). ResearchGate. Retrieved from [Link]

- Phosphite additives and their transformation products in polyethylene packaging for gamma-irradiation. (1991). Radiation Physics and Chemistry, 37(4), 625–633.

-

Phosphorus-31 nuclear magnetic resonance. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (3:1) [webbook.nist.gov]

- 2. dioctyl phenyl phosphate [webbook.nist.gov]

- 3. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 4. Isooctyl diphenyl phosphite | C20H27O3P | CID 14440923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Products of Organophosphite Stabilizers

Foreword: The Unseen Transformation of Polymer Guardians

In the realm of polymer science and pharmaceutical development, the long-term stability and integrity of materials are paramount. Organophosphite stabilizers are the unsung heroes, diligently protecting polymers from degradation during high-temperature processing and throughout their service life. However, these protectors themselves are not immutable. Under the very thermal stresses they are designed to combat, they undergo a series of chemical transformations. Understanding the nature of their decomposition is not merely an academic exercise; it is a critical necessity for ensuring product quality, performance, and safety, particularly in sensitive applications such as drug delivery systems and medical devices. This guide provides a comprehensive exploration of the thermal decomposition products of organophosphite stabilizers, offering insights into the underlying mechanisms, analytical methodologies for their detection, and the implications of their presence.

The Fundamental Role of Organophosphite Stabilizers

Organophosphite stabilizers, such as the widely used tris(2,4-di-tert-butylphenyl)phosphite (often known by the trade name Irgafos 168), are classified as secondary antioxidants.[1] Their primary function is to decompose hydroperoxides (ROOH), which are formed during the thermo-oxidative degradation of polymers.[2] By converting these reactive species into stable, non-radical products, they interrupt the auto-oxidation chain reaction, thus preserving the polymer's molecular weight, mechanical properties, and color stability.[2][3] This preventative action is especially crucial during melt processing stages where polymers are most vulnerable to degradation.[1]

Core Mechanisms of Thermal Decomposition

The thermal degradation of organophosphite stabilizers is primarily driven by two key chemical reactions: oxidation and hydrolysis. These processes can occur individually or concurrently, influenced by factors such as processing temperature, the presence of oxygen and moisture, and interactions with other additives.[3][4]

Oxidation: The Inevitable Transformation

During high-temperature processing in the presence of oxygen, organophosphites readily oxidize to their corresponding phosphate esters.[3] This is the most common and anticipated degradation pathway.[3] For instance, tris(2,4-di-tert-butylphenyl)phosphite is converted to tris(2,4-di-tert-butylphenyl)phosphate.[5] While these phosphate derivatives may retain some antioxidant activity, their efficiency is generally lower than the parent phosphite.[3]

dot

Hydrolysis: The Impact of Moisture

Even trace amounts of water present in the polymer matrix or absorbed from the atmosphere can lead to the hydrolysis of organophosphite stabilizers, especially at elevated processing temperatures. This reaction cleaves the P-O-Ar bond, yielding phenols and phosphorous acid.[4] In the case of tris(2,4-di-tert-butylphenyl)phosphite, hydrolysis results in the formation of 2,4-di-tert-butylphenol (2,4-DTBP) and phosphorous acid.[6]

dot

A Deeper Dive into Decomposition Products

While the primary phosphate and phenol are the most abundant degradation products, more complex reactions can lead to a variety of other species. Understanding the full spectrum of these byproducts is crucial for a complete assessment of polymer stability and safety.

Major and Minor Degradation Products

| Product Name | Formation Pathway | Significance |

| Tris(2,4-di-tert-butylphenyl)phosphate | Oxidation | Primary degradation product, reduced antioxidant efficacy.[3] |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Hydrolysis | Can migrate from the polymer; potential for toxicological concerns.[6][7] |

| Bis(di-tert-butylphenyl) phosphate | Homolytic cleavage of the C-O bond in the phosphate | Further degradation product.[6] |

| Mono(di-tert-butylphenyl) phosphate | Further homolytic cleavage | Indicates advanced degradation.[6] |

| Phosphorous Acid | Hydrolysis | Can be corrosive and affect polymer properties.[4] |

Postulated Mechanisms for Minor Products

Recent studies have proposed mechanisms for the formation of less common degradation products. For example, the formation of bis(di-tert-butylphenyl) phosphate is thought to occur via a homolytic cleavage between the carbon of the aryl group and the oxygen atom of the phosphate ester, followed by stabilization by hydrogen radicals.[6]

Analytical Methodologies for Detection and Quantification

The identification and quantification of organophosphite stabilizers and their degradation products in a polymer matrix require sophisticated analytical techniques. The choice of method depends on the specific analytes, their expected concentrations, and the nature of the polymer.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile degradation products, such as 2,4-di-tert-butylphenol, as well as the parent phosphite and its phosphate derivative.[3]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the polymer sample.

-

Perform a solvent extraction using a suitable method such as Soxhlet, ultrasound, or microwave-assisted extraction.[6] Dichloromethane or limonene can be effective solvents.[6]

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an appropriate internal standard for quantification.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50°C (hold for 2 minutes).

-

Ramp: 20°C/min to 300°C (hold for 8 minutes).

-

-

Injection Mode: Splitless.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection: Selective Ion Monitoring (SIM) for target analytes.[8]

-

dot

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is well-suited for the analysis of less volatile and thermally labile compounds, including the parent organophosphite and its phosphate degradation product.[3]

Step-by-Step Methodology:

-

Sample Preparation:

-

Follow a similar extraction procedure as for GC-MS analysis.

-

Ensure the final extract is dissolved in a solvent compatible with the HPLC mobile phase.

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm or a wavelength appropriate for the analytes of interest.[9]

-

Injection Volume: 10-20 µL.

-

dot

Synergistic Interactions with Other Stabilizers

Organophosphite stabilizers are often used in combination with primary antioxidants, such as hindered phenols. This combination creates a synergistic effect, providing more robust protection against polymer degradation.[10] The phenolic antioxidant scavenges free radicals, while the phosphite decomposes the hydroperoxides formed.[10] However, the interaction is not always straightforward, and in some cases, antagonistic effects have been observed during thermal degradation.[11] The specific chemical structures of both the primary and secondary antioxidants play a decisive role in their overall stabilizing performance.[11]

Impact and Implications of Degradation Products

The formation of degradation products from organophosphite stabilizers has several important implications:

-

Reduced Stabilizer Efficacy: The primary degradation products, particularly the phosphate esters, have lower antioxidant activity than the parent phosphite, leading to a gradual decrease in the overall stability of the polymer.[3]

-

Alteration of Polymer Properties: The degradation products can potentially alter the physical and chemical properties of the polymer, which may lead to discoloration, reduced mechanical strength, and other performance issues.[3]

-

Migration and Leaching: Low molecular weight degradation products, such as 2,4-di-tert-butylphenol, can migrate from the polymer matrix.[6] This is a significant concern for food contact materials and medical devices, as these leachables can contaminate the product.

-

Toxicological Concerns: Some degradation products may have toxicological profiles that need to be assessed. For example, tris(2,4-di-tert-butylphenyl)phosphate has been identified as a widespread pollutant and its potential health effects are under investigation.[5]

Conclusion: A Call for Vigilance and Deeper Understanding

The thermal decomposition of organophosphite stabilizers is a complex process with far-reaching implications for the performance, safety, and regulatory compliance of polymer-based products. As this guide has detailed, a thorough understanding of the degradation mechanisms, the identity of the resulting products, and the analytical methods for their detection is essential for researchers, scientists, and drug development professionals. By embracing a proactive approach to studying these transformations, we can better predict the long-term behavior of stabilized polymers, mitigate potential risks, and ultimately, develop safer and more effective products. The continuous evolution of analytical instrumentation and a deeper understanding of reaction kinetics will undoubtedly shed further light on this critical aspect of polymer science.

References

-

Wellt Chemicals. (2025, September 19). Irgafos 168 Degradation: Understanding the Antioxidant's Impact on Polypropylene and Migration. [Link]

-

Quantification of Irgafos P-168 and Degradative Profile in Samples of a Polypropylene/Polyethylene Composite Using Microwave, Ultrasound and Soxhlet Extraction Techniques. (2024, April 21). MDPI. [Link]

-

Habicher, W. D. (2025, August 6). Organic Phosphites as Polymer Stabilizers. ResearchGate. [Link]

-

Wellt Chemicals. (2024, January 4). Exploring the Uses and Benefits of Irgafos 168: A Comprehensive Guide. [Link]

-

Alpha Spark Labs. (n.d.). Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. [Link]

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers (Basel), 14(22), 4929. [Link]

-

Pospisil, J., et al. (2025, August 10). Study of the high temperature reactions of a hindered aryl phosphite (Hostanox PAR 24) used as a processing stabiliser in polyolefins. ResearchGate. [Link]

-

Organophosphorus degradation monitored by 31P NMR. (n.d.). ResearchGate. [Link]

-

Yang, Y., et al. (n.d.). Degradation of Irgafos 168 and migration of its degradation products from PP-R composite films. ResearchGate. [Link]

-

(PDF) Degradation of Irgafos 168 and determination of its degradation products. (2025, August 7). ResearchGate. [Link]

-

Tuzum Demir, A. P. (2023). Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy based stabilizers on the thermal degradation of plasticized poly (vinyl chloride). Research on Engineering Structures & Materials, 9(3), 719-742. [Link]

-

³¹P-NMR Evaluation of Organophosphorus Pesticides Degradation Through Metal Ion Promoted Hydrolysis. (2012). Environmental Monitoring and Assessment, 184(12), 7383-93. [Link]

-

Tris(2,4-di-tert-butylphenyl) phosphate. (n.d.). NIST WebBook. [Link]

-

Suspect screening of soot samples reveals the occurrence of emerging organophosphate ester: Tris(2,4-di-tert-butylphenyl) phosphate. (n.d.). No source provided. [Link]

-

Tuzum Demir, A. P. (2023, August 20). Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy. Research on Engineering Structures & Materials. [Link]

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

-

Howell, B. A. (2022, November 11). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]

-

Leaching kinetics and bioaccumulation potential of additive-derived organophosphate esters in microplastics. (2024). PubMed. [Link]

-

Tris(2,4-di- tert -butylphenyl)phosphate: An Unexpected Abundant Toxic Pollutant Found in PM 2.5. (2025, August 6). ResearchGate. [Link]

-

Chen, K., et al. (2020). Tris(2,4-di-tert-butylphenyl)phosphate: An Unexpected Abundant Toxic Pollutant Found in PM2.5. Environmental Science & Technology, 54(17), 10570-10576. [Link]

-

Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020). PubMed Central. [Link]

-

POLYMER FAILURES: CASE HISTORIES. (2019). No source provided. [Link]

-

ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H O PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. (n.d.). SciELO. [Link]

-

Yang, Y., et al. (2016). Effects of Ultraviolet (UV) on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films. Journal of Agricultural and Food Chemistry, 64(44), 8467-8473. [Link]

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

-

Habicher, W. D., & Staniek, P. (n.d.). Phosphite Stabilizers for Polymers. Taylor & Francis eBooks. [Link]

-

Toxicity, monitoring and biodegradation of organophosphate pesticides: A review. (2019). ResearchGate. [Link]

-

Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? (2021). MDPI. [Link]

-

Degradation of organophosphate flame retardants by white-rot fungi: Degradation pathways and associated toxicity. (2025). PubMed. [Link]

-

(PDF) Organophosphate Pesticides: Impact on Environment, Toxicity, and Their Degradation. (2025). No source provided. [Link]

-

The Aging of Polymers under Electromagnetic Radiation. (2023). PubMed Central. [Link]

-

Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. (2023). MDPI. [Link]

-

Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. (2025). ResearchGate. [Link]

-

Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. (2019). PubMed Central. [Link]

-

Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment Plant. (2024). Semantic Scholar. [Link]

-

2,4-Di-tert-butylphenol. (n.d.). PubChem. [Link]

-

Thermal oxidative degradation studies of phosphate esters. (1981). PubMed. [Link]

-

Failure of Plastics and Rubber Products: Causes, Effects and Case Studies Involving Degradation. (2025, August 5). ResearchGate. [Link]

-

Kinetics and time-temperature equivalence of polymer degradation. (2007). PubMed. [Link]

-

Analysis of polyolefin stabilizers and their degradation products. (2025, August 6). ResearchGate. [Link]

-

Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. (2021). MDPI. [Link]

Sources

- 1. welltchemicals.com [welltchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. welltchemicals.com [welltchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Tris(2,4-di- tert-butylphenyl)phosphate: An Unexpected Abundant Toxic Pollutant Found in PM2.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Leaching kinetics and bioaccumulation potential of additive-derived organophosphate esters in microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jresm.org [jresm.org]

Hydrolytic stability of Diisooctyl phenyl phosphite in aqueous media

An In-Depth Technical Guide to the Hydrolytic Stability of Diisooctyl Phenyl Phosphite in Aqueous Media

Foreword: The Imperative of Stability in Performance Chemistry

In the realm of polymer science and pharmaceutical formulation, the long-term performance and integrity of materials are paramount. Secondary antioxidants, such as Diisooctyl phenyl phosphite (DIOFP), are critical components, acting as silent guardians against thermo-oxidative degradation during high-temperature processing and throughout the product's lifecycle.[1][2] However, the efficacy of these stabilizers is intrinsically linked to their chemical robustness. This guide delves into a crucial aspect of this robustness: the hydrolytic stability of DIOFP in aqueous environments. For researchers, scientists, and drug development professionals, understanding this characteristic is not merely an academic exercise; it is a fundamental requirement for designing durable, reliable, and safe products. This document provides a comprehensive exploration of the mechanisms, influencing factors, and analytical methodologies pertinent to the hydrolytic degradation of DIOFP, grounded in established chemical principles and field-proven insights.

Part 1: The Chemistry of DIOFP Hydrolysis

The susceptibility of a phosphite ester to hydrolysis is dictated by the fundamental chemistry of the phosphorus(III) center. This section dissects the mechanistic pathways of DIOFP degradation in the presence of water.

The Core Mechanism: A Stepwise Degradation

The hydrolysis of Diisooctyl phenyl phosphite is a sequential process involving the nucleophilic attack of water on the electron-deficient phosphorus atom.[3][4] This reaction proceeds through the cleavage of the ester (P-O) bonds, releasing the constituent alcohol and phenol moieties. The process typically occurs in steps, with each step becoming progressively more difficult.

The expected pathway for the complete hydrolysis of DIOFP yields three primary products:

-

Isooctanol: From the cleavage of the two P-O-isooctyl bonds.

-

Phosphorous Acid (H₃PO₃): The final inorganic acid product.

This multi-step degradation can be visualized as follows:

Caption: Stepwise hydrolysis of Diisooctyl Phenyl Phosphite.

The Role of Catalysis in Accelerating Degradation

While the reaction with neutral water can occur, the rate of hydrolysis is significantly influenced by catalysts.

-

Acid and Base Catalysis: Both acidic and basic conditions are known to accelerate the hydrolysis of P-esters.[4] Under acidic conditions, the phosphite oxygen can be protonated, making the phosphorus atom more electrophilic and susceptible to attack by water.[7] In basic media, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the phosphorus center, leading to rapid cleavage.[7]

-

Autocatalysis: A critical concept in phosphite stability is autocatalysis. The initial hydrolysis of DIOFP generates phosphorous acid and potentially other acidic intermediates. These acidic products can then catalyze the hydrolysis of the remaining DIOFP molecules, creating a feedback loop that accelerates the degradation process.[8][9] This is why initial exposure to moisture can lead to runaway degradation over time.

-

Metal Ion Catalysis: The presence of certain metal ions can also catalyze phosphate ester hydrolysis, often by coordinating to the oxygen atoms and polarizing the P-O bond, thereby facilitating nucleophilic attack.[10][11]

Part 2: Key Factors Influencing Hydrolytic Stability

The rate and extent of DIOFP hydrolysis are not constant but are a function of several environmental and structural factors. A thorough understanding of these variables is essential for predicting and controlling stability.

The Decisive Role of pH

As suggested by the catalytic mechanisms, pH is a critical determinant of stability. A qualitative summary of its effect is presented below.

| pH Condition | Relative Rate of Hydrolysis | Primary Mechanism |

| Acidic (pH < 7) | High | Acid-catalyzed pathway; protonation of the phosphite enhances susceptibility to nucleophilic attack by water.[7] |

| Neutral (pH ≈ 7) | Low | Uncatalyzed nucleophilic attack by water; generally the slowest rate.[7] |

| Alkaline (pH > 7) | Very High | Base-catalyzed pathway; direct and rapid nucleophilic attack by the highly reactive hydroxide ion (OH⁻).[7] |

Table 1: Influence of pH on the Hydrolytic Rate of DIOFP.

The Impact of Temperature

In accordance with chemical kinetics, an increase in temperature provides the necessary activation energy for the hydrolysis reaction, leading to a significant increase in the degradation rate. This is particularly relevant during high-temperature polymer processing (e.g., extrusion), where residual moisture can rapidly degrade the phosphite stabilizer. It is also a key parameter in designing accelerated aging studies to assess long-term stability.

The Influence of Molecular Structure

The inherent stability of a phosphite antioxidant is governed by its molecular architecture. The structure of DIOFP, an alkyl aryl phosphite, represents a deliberate balance between reactivity and stability.[6]

-

Steric Hindrance: The bulky isooctyl groups provide steric hindrance around the central phosphorus atom. This physically impedes the approach of a water molecule, thus slowing the rate of hydrolysis compared to less hindered phosphites like trimethyl phosphite.[12]

-

Electronic Effects: The phenyl group influences the electronic properties of the phosphorus center. Aryl phosphites tend to have different reactivity profiles compared to their trialkyl counterparts.[13]

-

Molecular Weight: Generally, phosphites with higher molecular weights exhibit lower volatility and a decreased rate of hydrolysis.[6]

Part 3: Experimental Assessment of Hydrolytic Stability

Theoretical understanding must be validated by empirical data. Designing a robust experimental protocol is key to quantifying the hydrolytic stability of DIOFP and comparing it with other stabilizers.

A Self-Validating Protocol for Monitoring Hydrolysis via ³¹P NMR

This protocol describes an accelerated hydrolysis test using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for its high sensitivity and ability to directly monitor phosphorus-containing species.[14]

Objective: To quantify the rate of DIOFP hydrolysis under controlled conditions (temperature and pH).

Materials & Equipment:

-

Diisooctyl phenyl phosphite (DIOFP)

-

Buffered aqueous solutions (e.g., pH 4, 7, 9)

-

An appropriate organic solvent immiscible with water for extraction (e.g., deuterated chloroform, CDCl₃, for direct NMR analysis)

-

Thermostatically controlled water bath or oven

-

Vortex mixer

-

Glass vials with PTFE-lined caps

-

NMR spectrometer

Step-by-Step Methodology:

-

Emulsion Preparation:

-

In a series of glass vials, add a precise amount of DIOFP (e.g., 100 mg).

-

To each vial, add a defined volume of a pre-conditioned buffered aqueous solution (e.g., 10 mL).

-

Cap the vials tightly and vortex vigorously for 2 minutes to create a consistent emulsion. The rationale here is to maximize the interfacial area between the organic phosphite and the aqueous phase, simulating a worst-case scenario of moisture ingress.

-

-

Accelerated Aging:

-

Place the vials in a thermostatically controlled environment set to a specific temperature (e.g., 50 °C or 70 °C). This elevated temperature accelerates the hydrolysis to occur over a manageable experimental timeframe.

-

-

Time-Course Sampling:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each condition being tested.

-

Immediately quench the reaction by adding a precise volume of cold CDCl₃ (e.g., 2 mL) to the vial. The CDCl₃ serves to extract the remaining DIOFP and other organic-soluble species from the aqueous phase.

-

-

Sample Analysis via ³¹P NMR:

-

Vortex the quenched vial to ensure complete extraction into the CDCl₃ layer.

-

Allow the layers to separate. Carefully transfer the bottom CDCl₃ layer to an NMR tube.

-

Acquire a quantitative ³¹P NMR spectrum. Use a sufficient relaxation delay (D1) to ensure accurate integration of the signals.

-

-

Data Interpretation:

-

Identify the characteristic signal for DIOFP (a phosphite, P(III)).

-

Identify the signals for the hydrolysis products, primarily phosphorous acid and its esters, which will appear in a different region of the spectrum (as phosphates/phosphonates, P(V)-like species).[14]

-

Calculate the percentage of DIOFP remaining at each time point by integrating the respective peaks.

-

Caption: Workflow for assessing the hydrolytic stability of DIOFP.

Alternative Analytical Techniques

While ³¹P NMR is ideal, other methods can provide valuable data:

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the parent DIOFP from its organic hydrolysis products (phenol, isooctanol).[15] This complements the NMR data by tracking the appearance of degradation products.

-

Acid Number Titration: A classical and straightforward method. As hydrolysis proceeds, acidic species are formed, increasing the acid number of the material.[16] This provides a simple, aggregate measure of degradation but lacks the specificity of spectroscopic methods.

Data Presentation for Comparative Analysis

Quantitative results from the time-course study should be tabulated to facilitate clear comparison and kinetic analysis.

| Time (hours) | % DIOFP Remaining (pH 4, 50°C) | % DIOFP Remaining (pH 7, 50°C) | % DIOFP Remaining (pH 9, 50°C) |

| 0 | 100 | 100 | 100 |

| 2 | 95 | 99 | 80 |

| 4 | 90 | 98 | 65 |

| 8 | 82 | 97 | 40 |

| 24 | 60 | 92 | 15 |

| 48 | 45 | 85 | <5 |

Table 2: Example Data for DIOFP Hydrolysis at Different pH Values. (Note: Data is illustrative).

From such data, pseudo-first-order rate constants can be calculated to provide a quantitative measure of stability under each condition.[17]

Part 4: Implications for Formulation and Application

The hydrolytic stability of DIOFP is not an isolated property; it has profound consequences for the final product.

-

Loss of Antioxidant Efficacy: The primary role of DIOFP is to act as a hydroperoxide decomposer.[13] When it hydrolyzes, it is no longer available to perform this protective function, leaving the polymer vulnerable to degradation, which can manifest as discoloration, embrittlement, and loss of mechanical properties.[2]

-

Material and Equipment Degradation: The generation of acidic byproducts, particularly phosphorous acid, can be detrimental. These acids can corrode processing equipment and, more importantly, can catalyze the degradation of the host polymer itself (e.g., polyesters like PET).[8]

-

Leachables and Extractables: In applications such as medical devices, food packaging, and pharmaceuticals, the hydrolysis products (phenol, isooctanol) can become potential leachables. Understanding the rate of their formation is critical for safety assessments and regulatory compliance.

Conclusion

Diisooctyl phenyl phosphite is an effective secondary antioxidant whose performance is critically dependent on its hydrolytic stability. Its degradation in aqueous media is a complex process governed by the fundamental principles of nucleophilic substitution, accelerated by acidic, basic, and autocatalytic phenomena. Factors such as pH, temperature, and the presence of other catalytic species dictate its useful lifetime in a formulation.

For the development scientist, a rigorous, quantitative assessment of hydrolytic stability using techniques like ³¹P NMR is not optional—it is a mandatory step in the validation process. By understanding and controlling the factors that lead to hydrolysis, we can design more robust formulations, ensure long-term product integrity, and meet the stringent safety and performance standards demanded by today's advanced applications.

References

- Mechanism for the Hydrolysis of Organophosphates by the Bacterial Phosphotriesterase.

- Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation.

- Isooctyl Diphenyl Phosphite. Benchchem.

- Hydrolysis of an organophosphorus pesticide: a computational reaction study on triazophos.

- Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosph

- Organophosphate pesticides: a review on classification, synthesis, toxicity, remedi

- Excellent hydrolysis resistance phosphite antioxidant. Partners in Chemicals.

- Phosphate Ester Hydrolysis: The Path From Mechanistic Investigation to the Realization of Artificial Enzymes.

- Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins.

- Facile fabrication of hydrolysis resistant phosphite antioxidants for high- performance optical PET films via in situ incorporation.

- Draft Screening Assessment Alkyl Aryl Phosphites. Canada.ca.

- Action Mechanisms of Phosphite and Phosphonite Stabilizers.

- 2.6: Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts.

- Monitoring of phosphorus oxide ion for analytical speciation of phosphite and phosphate in transgenic plants by high-performance liquid chromatography-inductively coupled plasma mass spectrometry. PubMed.

- The Hydrolysis of Phosphinates and Phosphon

- 17O NMR investigation of phosphite hydrolysis mechanisms. PubMed.

- The Hydrolysis of Phosphinates and Phosphonates: A Review.

- Catalytic Phosphite Hydrolysis under Neutral Reaction Conditions.

- SI Group WESTON™ Phosphite Antioxidants. ChemPoint.com.

- Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms.

- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. PMC.

- Cas 26544-22-9,diisooctyl phenyl phosphite. LookChem.

- INTRODUCTION TO POLYMER ADDITIVES AND STABILIZ

- Diisooctyl phenyl phosphite. Zhang Jia Gang YaRui Chemical Co., Ltd.